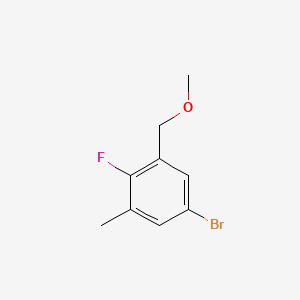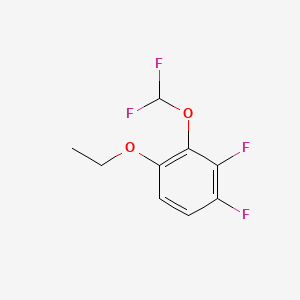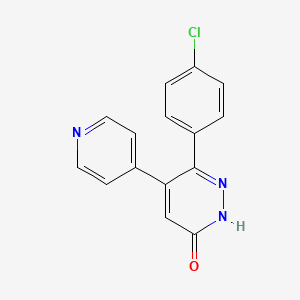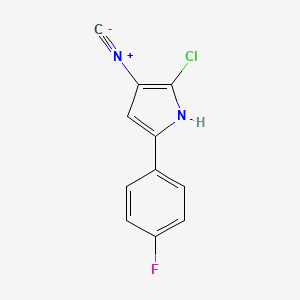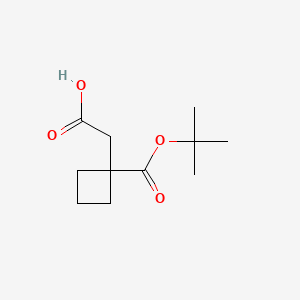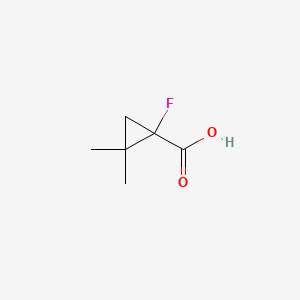
1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids. This compound is characterized by the presence of a fluorine atom attached to the cyclopropane ring, which significantly influences its chemical properties and reactivity. Cyclopropane derivatives are known for their strained ring structure, which imparts unique reactivity patterns compared to other alkanes.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using fluorinated reagents. For instance, the reaction of 2,2-dimethylpropene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield the desired compound. The reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial production methods for this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins. This makes it a potent inhibitor or activator in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2,2-dimethylcyclopropane-1-carboxylic acid can be compared to other cyclopropane derivatives, such as:
1,1-Difluorocyclopropane-1-carboxylic acid:
2,2-Dimethylcyclopropane-1-carboxylic acid: Lacks the fluorine atom, making it less reactive but still useful as a synthetic intermediate.
3-Phenoxybenzoic acid: A structurally different compound but often used in similar applications, particularly in the synthesis of pyrethroid insecticides.
The uniqueness of this compound lies in its combination of a strained cyclopropane ring and a fluorine atom, which imparts distinct chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
2385028-92-0 |
|---|---|
Molekularformel |
C6H9FO2 |
Molekulargewicht |
132.13 g/mol |
IUPAC-Name |
1-fluoro-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO2/c1-5(2)3-6(5,7)4(8)9/h3H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
CYODIRYDPAAPOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(C(=O)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


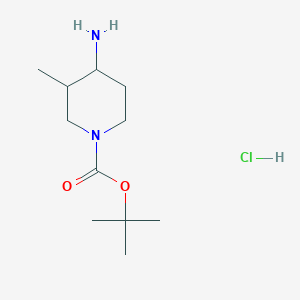
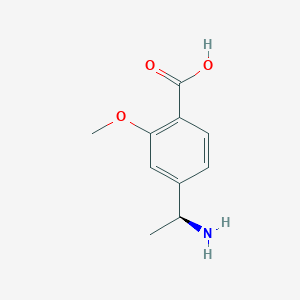
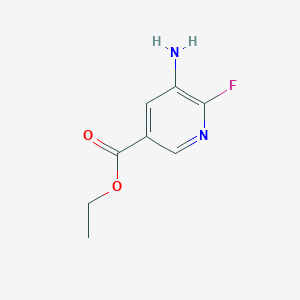
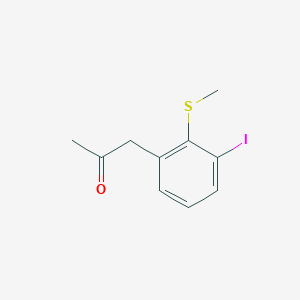
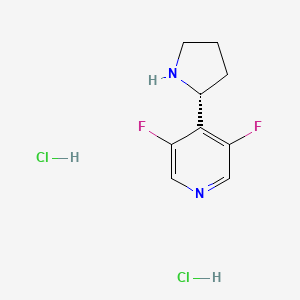
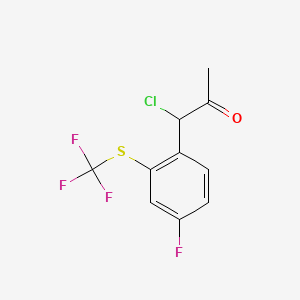
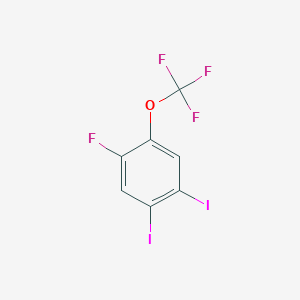
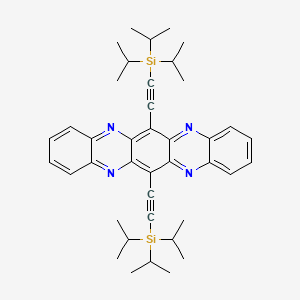
![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B14037088.png)
